molecular formula C11H15Cl2N3S B2902929 1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride CAS No. 2138266-08-5

1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride

Cat. No.: B2902929
CAS No.: 2138266-08-5
M. Wt: 292.22
InChI Key: VWLKCYIXBWBZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyridine moiety fused to a piperazine ring, and is commonly used in medicinal chemistry and drug discovery .

Mechanism of Action

Target of Action

The primary target of 1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride and its derivatives is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from adrenergic neurons in the central nervous system.

Mode of Action

This compound interacts with its target, the α2-adrenergic receptor, acting as a potent and selective antagonist . This means it binds to the receptor and blocks its activation by endogenous catecholamines, thereby inhibiting the receptor’s function .

Biochemical Pathways

The α2-adrenergic receptor is part of the G protein-coupled receptor family. When blocked by an antagonist like this compound, the downstream effects include an increase in the release of norepinephrine. This can lead to various physiological effects, depending on the specific location of the α2-adrenergic receptors within the body .

Pharmacokinetics

The compound’s solubility in water suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its antagonistic activity at the α2-adrenergic receptor. By blocking this receptor, it can modulate the release of norepinephrine, potentially leading to effects such as increased alertness, heart rate, and blood pressure .

Chemical Reactions Analysis

1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: It is utilized in the development of new materials with specific properties

Comparison with Similar Compounds

1-{Thieno[3,2-b]pyridin-7-yl}piperazine dihydrochloride can be compared with other similar compounds such as:

Properties

IUPAC Name

7-piperazin-1-ylthieno[3,2-b]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S.2ClH/c1-3-13-9-2-8-15-11(9)10(1)14-6-4-12-5-7-14;;/h1-3,8,12H,4-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLKCYIXBWBZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C(=NC=C2)C=CS3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.